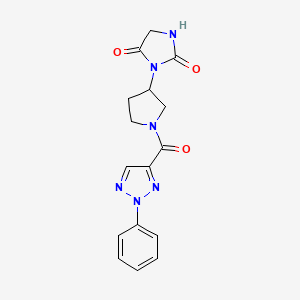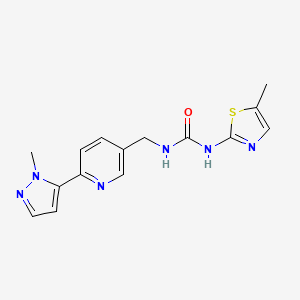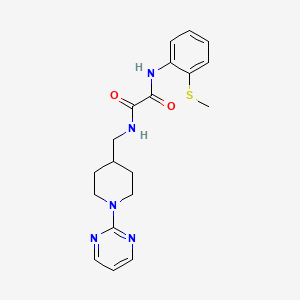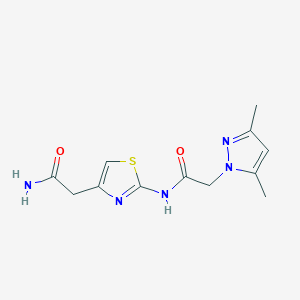
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzymes NAD and NADP. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications, including anticancer properties .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The introduction of various substituents can significantly alter the properties of the molecule. For instance, the presence of a 2,2,6,6-tetramethylpiperidine 1-oxyl residue in nicotinic acid derivatives has been studied for its properties . The specific structure of the compound would likely involve interactions between the oxadiazole ring and the nicotinamide moiety, which could be critical for its biological activity.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including methylation and oxidation, as seen in the conversion of nicotinic acid and nicotinamide to N-methyl-2-pyridone derivatives . The corrosion inhibition effect of certain nicotinamide derivatives on mild steel in hydrochloric acid solution has also been studied, indicating that these compounds can interact with metal surfaces and influence electrochemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the adsorption behavior of nicotinamide derivatives on mild steel suggests that these compounds can form a protective layer, which is indicative of their potential as corrosion inhibitors . The inhibition efficiency, adsorption isotherm model, and changes in polarization resistance and double layer capacitance are all important parameters that reflect the physical and chemical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Biological Activity and Antimicrobial Screening
Research on derivatives of nicotinic acid, including compounds structurally similar to N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, has shown that these compounds exhibit significant antimicrobial activity. Patel and Shaikh (2010) synthesized new 4-Thiazolidinones of Nicotinic Acid with promising in vitro antimicrobial screening against a range of bacteria and fungi, highlighting their potential in developing antimicrobial agents (Patel & Shaikh, 2010).
Corrosion Inhibition
Nicotinamide derivatives have been explored for their corrosion inhibition properties. Chakravarthy et al. (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. Their findings suggest that these compounds can act as efficient corrosion inhibitors, offering protection for metal surfaces in acidic environments (Chakravarthy, Mohana, & Kumar, 2014).
Optoelectronic Properties
The structural analogs of the mentioned compound have been synthesized and studied for their optoelectronic properties. Wang et al. (2006) focused on pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, which demonstrated potential in creating molecular wires for electronic and photonic applications due to their significant stability and optoelectronic characteristics (Wang, Pålsson, Batsanov, & Bryce, 2006).
Metabolic Regulation and Disease
Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide, has been linked to various metabolic and chronic diseases. Studies have identified small molecule inhibitors of NNMT, indicating a pathway to treat conditions characterized by abnormal NNMT activity. This research underscores the importance of NNMT in regulating metabolic processes and its potential as a target for therapeutic intervention (Neelakantan et al., 2017).
Eigenschaften
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-19(14-6-7-16(20-10-14)25-15-8-9-27-12-15)21-11-17-22-18(23-26-17)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDVHYGDXUYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)
![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)


![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)



![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)